1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine

Catalog No.
S13108538
CAS No.
918481-39-7
M.F
C23H27N3
M. Wt
345.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]met...

CAS Number

918481-39-7

Product Name

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine

IUPAC Name

1-(1-phenylethyl)-4-[(3-pyrrol-1-ylphenyl)methyl]piperazine

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C23H27N3/c1-20(22-9-3-2-4-10-22)25-16-14-24(15-17-25)19-21-8-7-11-23(18-21)26-12-5-6-13-26/h2-13,18,20H,14-17,19H2,1H3

InChI Key

IPFLPLYJEWREJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=C4

1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is a complex organic compound characterized by a piperazine core substituted with various aromatic and heterocyclic groups. The structure comprises a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is further substituted at one nitrogen with a phenylethyl group and at the other nitrogen with a phenyl group that contains a pyrrole moiety. This unique combination of structural features contributes to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can be analyzed through various reactions typical of piperazine derivatives, including:

  • N-alkylation: The nitrogen atoms in the piperazine can undergo alkylation, which modifies the compound's pharmacological properties.
  • Aromatic substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Hydrogenation: The presence of double bonds in the aromatic systems can be reduced under hydrogenation conditions.

These reactions can be utilized to synthesize derivatives with altered biological properties or improved efficacy.

Preliminary studies suggest that 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine exhibits significant biological activity, particularly in the central nervous system. Its structure indicates potential interactions with neurotransmitter receptors, which may lead to effects such as:

  • Antidepressant activity: Similar compounds have shown promise in modulating serotonin and norepinephrine levels.
  • Anxiolytic effects: The piperazine ring is known to interact with GABA receptors, potentially providing calming effects.
  • Antipsychotic properties: Due to its structural similarities to known antipsychotics, it may influence dopaminergic pathways.

Further pharmacological studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine typically involves multi-step organic synthesis techniques:

  • Formation of the piperazine ring: Starting from appropriate precursors such as 2-bromoethylamine or similar compounds, the piperazine core can be synthesized through cyclization reactions.
  • Substitution reactions: The introduction of the phenylethyl and pyrrole groups can be achieved through nucleophilic substitution or coupling reactions.
  • Purification and characterization: The final compound is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR spectroscopy and mass spectrometry.

The unique structure of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine suggests several potential applications:

  • Pharmaceutical development: As a candidate for new antidepressants or anxiolytics based on its biological activity.
  • Research tool: Useful in studies investigating receptor interactions due to its ability to mimic neurotransmitters.
  • Chemical probes: Potential use in biochemical assays to explore cellular mechanisms involving piperazine derivatives.

Interaction studies involving 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine are crucial for understanding its pharmacodynamics. Key areas of study include:

  • Receptor binding assays: Evaluating affinity for serotonin, dopamine, and GABA receptors.
  • In vitro studies: Assessing effects on neuronal cell lines to determine neuroprotective or neurotoxic properties.
  • In vivo studies: Exploring behavioral changes in animal models to correlate with potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine. Here are some notable examples:

Compound NameStructureNotable Features
1-(2-methylphenyl)piperazineStructureSimple substitution on the piperazine ring
4-(4-fluorophenyl)piperidineStructureFluorine substitution enhances lipophilicity
2-(4-methoxyphenyl)piperazineStructureMethoxy group increases solubility

Uniqueness

What sets 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine apart from these compounds is its dual-substituted piperazine structure that allows for multiple interaction sites with biological targets. This complexity may confer distinct pharmacological profiles compared to simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

345.220497874 g/mol

Monoisotopic Mass

345.220497874 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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